![molecular formula C24H23N5O2 B2543489 Allyl 2-cyano-2-(3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl)acetate CAS No. 500197-59-1](/img/structure/B2543489.png)
Allyl 2-cyano-2-(3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl)acetate
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Description
Allyl 2-cyano-2-(3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl)acetate is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a quinoxaline derivative that exhibits a broad range of biological activities, including anticancer, antiviral, and antibacterial properties.
Scientific Research Applications
Antiviral Activity
Allyl 2-cyano-2-(3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl)acetate has been investigated for its antiviral properties. For instance:
- Xue et al. synthesized 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, with one compound showing inhibitory activity against influenza A .
- Cihan-Üstündag et al. prepared 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives, which exhibited potent antiviral activity against Coxsackie B4 virus .
Antitubercular Activity
Researchers have explored the compound’s potential as an antitubercular agent:
- Desai et al. investigated (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and indole. These compounds were tested against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG) .
Optoelectronic Properties
Allyl 2-cyano-2-(3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl)acetate is relevant in dye-sensitized solar cells (DSSCs). Theoretical studies have explored its optoelectronic properties .
Cyanoacetylation Reactions
The compound has been involved in cyanoacetylation reactions. For example:
properties
IUPAC Name |
prop-2-enyl 2-cyano-2-[3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2/c1-2-16-31-24(30)19(17-25)22-23(27-21-11-7-6-10-20(21)26-22)29-14-12-28(13-15-29)18-8-4-3-5-9-18/h2-11,19H,1,12-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCNUKGXJRZMFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Allyl 2-cyano-2-(3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl)acetate |
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